
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 is a specialized chemical compound used primarily in scientific research. It is characterized by its unique structure, which includes a dioxane ring substituted with trimethyl groups and a vinyl ester functional group. This compound is often utilized in various fields of chemistry and biology due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 typically involves the esterification of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid with vinyl alcohol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The process may involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to increase the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and high yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations, which are critical for the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 can undergo various chemical reactions, including:
Oxidation: The vinyl ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl ester group typically yields carboxylic acids, while reduction results in the formation of alcohols.
Scientific Research Applications
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 exerts its effects is largely dependent on its chemical structure. The vinyl ester group is reactive and can undergo various transformations, making it a valuable intermediate in synthetic chemistry. The dioxane ring provides stability and rigidity to the molecule, influencing its reactivity and interactions with other compounds. Molecular targets and pathways involved in its action include enzyme active sites and receptor binding domains, where it can act as a substrate or inhibitor.
Comparison with Similar Compounds
Similar Compounds
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid: Lacks the vinyl ester group, making it less reactive in certain types of chemical reactions.
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Methyl Ester: Contains a methyl ester group instead of a vinyl ester, which affects its reactivity and applications.
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Ethyl Ester: Similar to the methyl ester but with an ethyl group, offering different physical and chemical properties.
Uniqueness
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 is unique due to the presence of the deuterium-labeled vinyl ester group, which enhances its utility in research applications, particularly in studies involving isotopic labeling and tracing.
Properties
IUPAC Name |
ethenyl 2,2-dimethyl-5-(trideuteriomethyl)-1,3-dioxane-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-5-12-8(11)10(4)6-13-9(2,3)14-7-10/h5H,1,6-7H2,2-4H3/i4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWOCHNKSUBLLL-GKOSEXJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(C)C(=O)OC=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1(COC(OC1)(C)C)C(=O)OC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
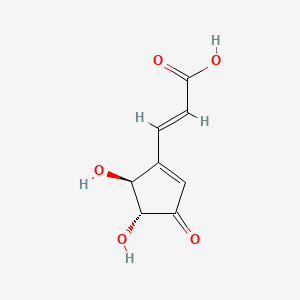
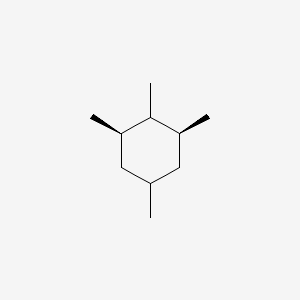

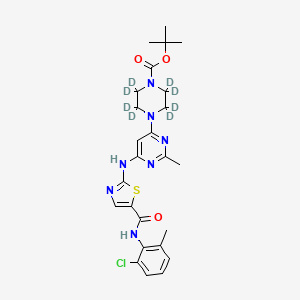
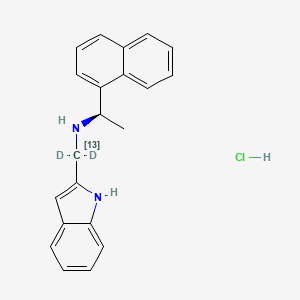

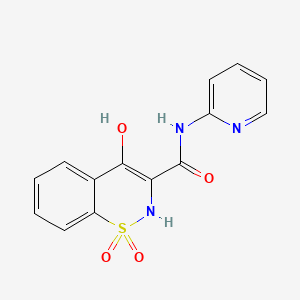
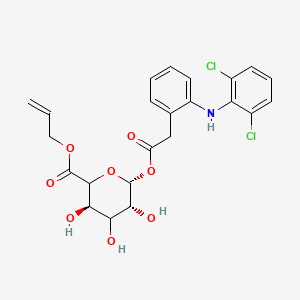
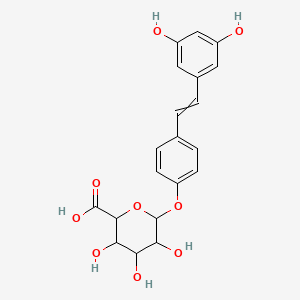
![4-{(E)-2-[3,5-Bis(acetyloxy)phenyl]ethenyl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B564839.png)
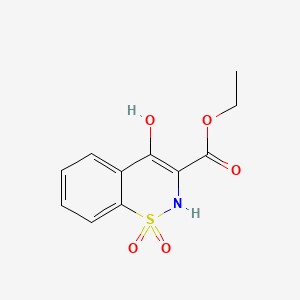
![6,8-Dichloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B564843.png)
![1-Phenyl-2-[4-[(tetrahydro-2H-pyran-2-YL)oxy]phenyl]-1-butanone](/img/structure/B564845.png)

